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Compound of Interest

Compound Name: 3-(3-Chlorophenoxy)propylamine

Cat. No.: B049238

An In-depth Technical Guide to 3-(3-Chlorophenoxy)propylamine

This technical guide provides a comprehensive overview of 3-(3-
Chlorophenoxy)propylamine, including its chemical identity, structural information, and
physicochemical properties. It is intended for researchers, scientists, and professionals
involved in drug development and chemical synthesis.

Chemical Identifier and Molecular Structure

3-(3-Chlorophenoxy)propylamine is a chemical compound utilized primarily as an
intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical
and agricultural sectors.[1][2]

CAS Number: 116753-50-5[3][4]
Molecular Structure:

The structure consists of a propylamine chain linked via an ether bond to a 3-chlorophenyl
group.

Caption: Molecular structure of 3-(3-Chlorophenoxy)propylamine.

Physicochemical and Spectroscopic Data

The key properties of 3-(3-Chlorophenoxy)propylamine are summarized below.
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Table 1: Physicochemical Properties

Property Value Reference
CAS Number 116753-50-5 [31[4]
Molecular Formula CoH12CINO [31[41[5]
Molecular Weight 185.65 g/mol [31141[5]
Physical Form Solid [5]

1S/C9H12CINO/c10-8-3-1-4
InChl 9(7-8)12-6-2-5-11/h1,3-
4,7H,2,5-6,11H2

[3]141(5]

KZQPDVZJHZMSKO-

InChl Ke
Y UHFFFAOYSA-N

[3]141(5]

| SMILES | NCCCOclcccee(Cl)el |[5] ]

Note: Spectroscopic data for the specific title compound is not readily available in the provided

search results. The following table represents typical expected data based on analogous

structures like 3-(2-Chlorophenoxy)propan-1-amine.[2]

Table 2: Representative Spectroscopic Data (Based on Analogs)
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Technique

IH NMR

Expected Peaks / Sighals

Signals corresponding to aromatic
protons (approx. 6 6.8-7.4 ppm), the
methylene group adjacent to the ether
oxygen (-O-CHz-, approx. 6 3.9-4.1 ppm),
the methylene group adjacent to the
amine (-CHz2-NHz, approx. 6 2.8-3.0 ppm),
and the central methylene group (-CHz-
CH2-CHz-, approx. 6 1.9-2.1 ppm).

13C NMR

Resonances for aromatic carbons, including the
carbon bearing the chlorine and the carbon
attached to the ether oxygen, as well as distinct
signals for the three aliphatic carbons of the

propylamine chain.

Mass Spec (MS)

A molecular ion peak [M]+ corresponding to the
molecular weight (185.65), and characteristic
fragmentation patterns including the loss of the

propylamine side chain.

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-O-C

stretching (ether), and C-ClI stretching (aromatic chloride).[2] |

Experimental Protocols

Synthesis via Nucleophilic Substitution

A common method for synthesizing phenoxypropylamines is through nucleophilic substitution.
[2] This protocol is a representative example based on the synthesis of similar compounds.
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Reactants:
- 3-Chlorophenol
- 3-Bromopropylamine Hydrobromide
- Base (e.g., K2CO3)

. Combine

Dissolve in a polar aprotic
solvent (e.g., DMF)

. Initiate Reaction

Heat reaction mixture
(e.g., 80°C, 12 hrs)

. Isolate Crude Product

Aqueous Workup:
- Quench reaction
- Extract with organic solvent

. Purify

Purification:
- Column Chromatography

5. Obtain Pure Compound

Final Product:
3-(3-Chlorophenoxy)propylamine

Click to download full resolution via product page

Caption: General workflow for synthesis via nucleophilic substitution.
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Detailed Methodology:

Reactant Preparation: In a round-bottom flask, combine 3-chlorophenol (1 equivalent), 3-
bromopropylamine hydrobromide (1.1 equivalents), and a base such as potassium
carbonate (K2COs, 2.5 equivalents).

Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide
(DMF), to the flask.

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80°C) for several
hours (e.g., 12 hours) under an inert atmosphere (e.g., nitrogen or argon). Monitor the
reaction progress using Thin Layer Chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the
reaction by adding water and extract the product into an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na2S0Oa4), and
concentrate it under reduced pressure to obtain the crude product.

Purification: Purify the crude product using column chromatography on silica gel to yield the
pure 3-(3-Chlorophenoxy)propylamine.

Characterization Workflow

The identity and purity of the synthesized compound would be confirmed using a standard

analytical workflow.

Mass Spectrometry (MS): Confirm the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: Confirm the proton environment and structural integrity.

o 1C NMR: Confirm the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: Identify the key functional groups present in the molecule.[2]

Purity Analysis: Assess the purity of the final compound using High-Performance Liquid
Chromatography (HPLC).
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Applications in Research and Development

3-(3-Chlorophenoxy)propylamine serves as a valuable building block in medicinal chemistry
and drug discovery. Its structural motifs are found in various biologically active molecules.
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'
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;
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Caption: Role of 3-(3-Chlorophenoxy)propylamine in a drug discovery workflow.
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o Pharmaceutical Intermediates: The compound is a precursor for synthesizing active
pharmaceutical ingredients (APIs), particularly those targeting the central nervous system,
such as antidepressants or anxiolytics.[1][2][6] Its structure is analogous to intermediates
used in the synthesis of 3-adrenergic antagonists (beta-blockers) and serotonin reuptake
inhibitors.[2]

o Agricultural Chemicals: The chlorophenoxy amine structure suggests potential use as a
building block for herbicides or pesticides, similar to other phenoxyacetic acid derivatives.[1]

[2]

o Chemical Research: It is used in laboratories to explore structure-activity relationships (SAR)
and develop new chemical entities with novel biological profiles.[1] The presence of the
chlorine atom can influence the lipophilicity and metabolic stability of derivative compounds.

[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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